
2-Chloro-7-fluoro-3-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-fluoro-3-phenylquinoline is a fluorinated quinoline derivative with the molecular formula C15H9ClFN and a molecular weight of 257.69 g/mol . This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 2-Chloro-7-fluoro-3-phenylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 2-chloro-3-phenylquinoline with a fluorinating agent can yield the desired product . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yield and purity .
Chemical Reactions Analysis
2-Chloro-7-fluoro-3-phenylquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, which are useful for forming carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-7-fluoro-3-phenylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoro-3-phenylquinoline involves its interaction with specific molecular targets. For instance, fluorinated quinolines are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are widely used as antibiotics .
Comparison with Similar Compounds
2-Chloro-7-fluoro-3-phenylquinoline can be compared with other fluorinated quinoline derivatives, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
1031928-23-0 |
|---|---|
Molecular Formula |
C15H9ClFN |
Molecular Weight |
257.69 g/mol |
IUPAC Name |
2-chloro-7-fluoro-3-phenylquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-15-13(10-4-2-1-3-5-10)8-11-6-7-12(17)9-14(11)18-15/h1-9H |
InChI Key |
UXQTUYPCKAAISO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


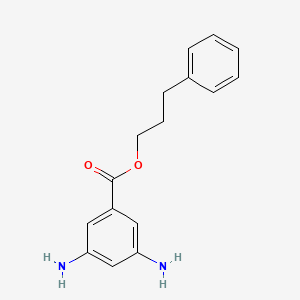
![1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12622934.png)
methanone](/img/structure/B12622938.png)
![4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol](/img/structure/B12622940.png)
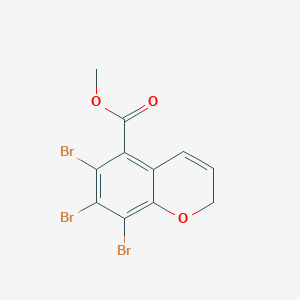
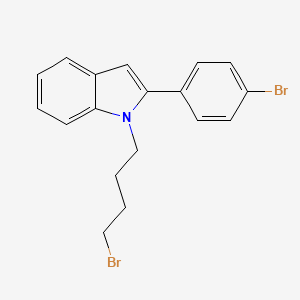
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B12622954.png)
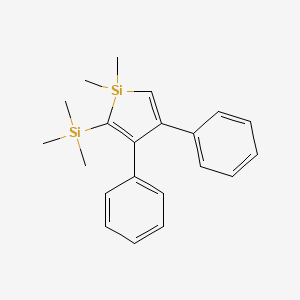
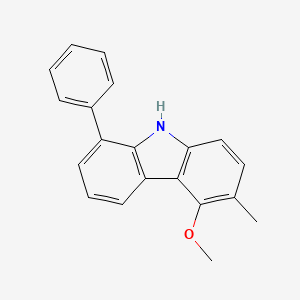


![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)
![5-Bromo-2-[2-(pyridin-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12622994.png)
![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)
